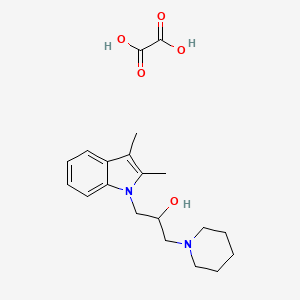
1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol oxalate, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPP is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely found in nature.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study focused on the synthesis and crystal structure of a novel spiro[indoline-naphthaline]oxazine derivative, which is structurally related to the specified compound. This research demonstrates the compound's photochromic properties in different solvents, indicating its potential application in the development of photoresponsive materials (Li, Pang, Wu, & Meng, 2015).
Electron Transfer and Coordination Chemistry
Another study explored the electron-transfer stereoselectivities in the oxidation of bis(1,2-diaminoethane)cobalt(II) derivatives by tris(oxalato)cobaltate(3-), providing insights into coordination chemistry and the synthesis of complex metal oxalates (Marusak, Ivanca, Haller, & Lappin, 1991).
Hydrogen Bonded Structures
Research on oxalates of various amines, including piperidine, revealed different types of hydrogen-bonded networks. This study contributes to the understanding of hydrogen bonding in solid-state chemistry and the design of molecular materials (Vaidhyanathan, Natarajan, & Rao, 2002).
DNA Interaction Studies
An electrochemical study investigated the interaction of Mannich base derivatives, with structures similar to the specified compound, with double-stranded DNA. This research could have implications for the design of DNA-targeted therapeutic agents and the study of DNA-drug interactions (Istanbullu, Karadeniz, Erciyas, & Gürsan, 2017).
Propriétés
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-piperidin-1-ylpropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O.C2H2O4/c1-14-15(2)20(18-9-5-4-8-17(14)18)13-16(21)12-19-10-6-3-7-11-19;3-1(4)2(5)6/h4-5,8-9,16,21H,3,6-7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOZYQMEDTXXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN3CCCCC3)O)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2998219.png)

![3-[5-(4-chlorophenyl)-2-furyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2998221.png)

![13-(2-Methylpropyl)-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2998223.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2998228.png)
![3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2998229.png)


![7-(4-chlorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998234.png)
![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)
